(1S)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine
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Overview
Description
(S)-FMeOPEA , is a chiral compound with the following chemical structure:
(S)-FMeOPEA
It belongs to the class of diamines , characterized by the presence of two amino groups (NH₂) separated by an ethane linker. The compound’s chirality arises from the asymmetric carbon center (marked as “S” in the name).
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of (S)-FMeOPEA. One common approach involves the following steps:
Aromatic Nucleophilic Substitution (SNAr):
Industrial Production: The industrial production of (S)-FMeOPEA typically involves large-scale resolution of the racemic mixture using chiral resolving agents or enzymatic methods. These processes ensure high enantiomeric purity.
Chemical Reactions Analysis
Reactions:
Oxidation: (S)-FMeOPEA can undergo oxidative transformations, such as oxidation of the amino groups to imines or oximes.
Reduction: Reduction of the imine or oxime functionalities can yield the corresponding diamine.
Substitution: The amino groups can be substituted with various functional groups (e.g., acylation, alkylation).
Oxidation: Reagents like sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
- Oxidation: Formation of imines or oximes.
- Reduction: Formation of the corresponding diamine.
- Substitution: Alkylated or acylated derivatives of (S)-FMeOPEA.
Scientific Research Applications
Medicinal Chemistry: (S)-FMeOPEA derivatives may exhibit interesting pharmacological properties, such as anticancer or antimicrobial activity.
Coordination Chemistry: The compound can serve as a ligand for metal complexes.
Chiral Synthesis: As a chiral building block, it finds applications in asymmetric synthesis.
Mechanism of Action
The exact mechanism of action for (S)-FMeOPEA depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.
Comparison with Similar Compounds
Comparison: (S)-FMeOPEA’s unique feature lies in its chiral center, which distinguishes it from achiral diamines.
Similar Compounds: Other diamines, such as ethylenediamine and propylenediamine, lack chirality and exhibit different properties.
Properties
Molecular Formula |
C9H13FN2O |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-6-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m1/s1 |
InChI Key |
ZPMSNZGQYOWRLS-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)F)[C@@H](CN)N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(CN)N |
Origin of Product |
United States |
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